

Spectroscopic Profile of 1-(4-Chlorophenyl)imidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)imidazole

CAS No.: 51581-54-5

Cat. No.: B1196904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Chlorophenyl)imidazole**, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(4-Chlorophenyl)imidazole**. Due to the limited availability of experimentally derived ^1H and ^{13}C NMR data for the specific **1-(4-Chlorophenyl)imidazole** isomer in publicly accessible literature, the following sections present the available mass spectrometry and infrared spectroscopy data.

Mass Spectrometry (Electron Ionization)

The mass spectrum of **1-(4-Chlorophenyl)imidazole** is characterized by its molecular ion peak and distinct isotopic pattern due to the presence of a chlorine atom.

m/z	Relative Intensity (%)	Assignment
178	100	[M] ⁺ (with ³⁵ Cl)
180	32	[M+2] ⁺ (with ³⁷ Cl)
151	~20	[M - HCN] ⁺
111	~15	[C ₆ H ₄ Cl] ⁺
75	~10	[C ₆ H ₄ Cl - Cl] ⁺

Data sourced from the NIST WebBook.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **1-(4-Chlorophenyl)imidazole** displays characteristic absorption bands corresponding to the vibrational modes of its aromatic and heterocyclic structures.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic and Imidazole C-H stretch
~1600-1450	Strong	Aromatic and Imidazole C=C and C=N stretching
~1100	Strong	C-N stretching
~830	Strong	para-disubstituted benzene C-H out-of-plane bend
~750	Strong	C-Cl stretching

Data interpreted from the NIST/EPA Gas-Phase Infrared Database.[\[3\]](#) Aromatic compounds typically exhibit C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[\[5\]](#)[\[6\]](#) The out-of-plane C-H bending bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for **1-(4-Chlorophenyl)imidazole** is not readily available, a general protocol for acquiring ^1H and ^{13}C NMR spectra of N-aryl imidazoles is as follows:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

The following is a general procedure for obtaining the FT-IR spectrum of a solid organic compound:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

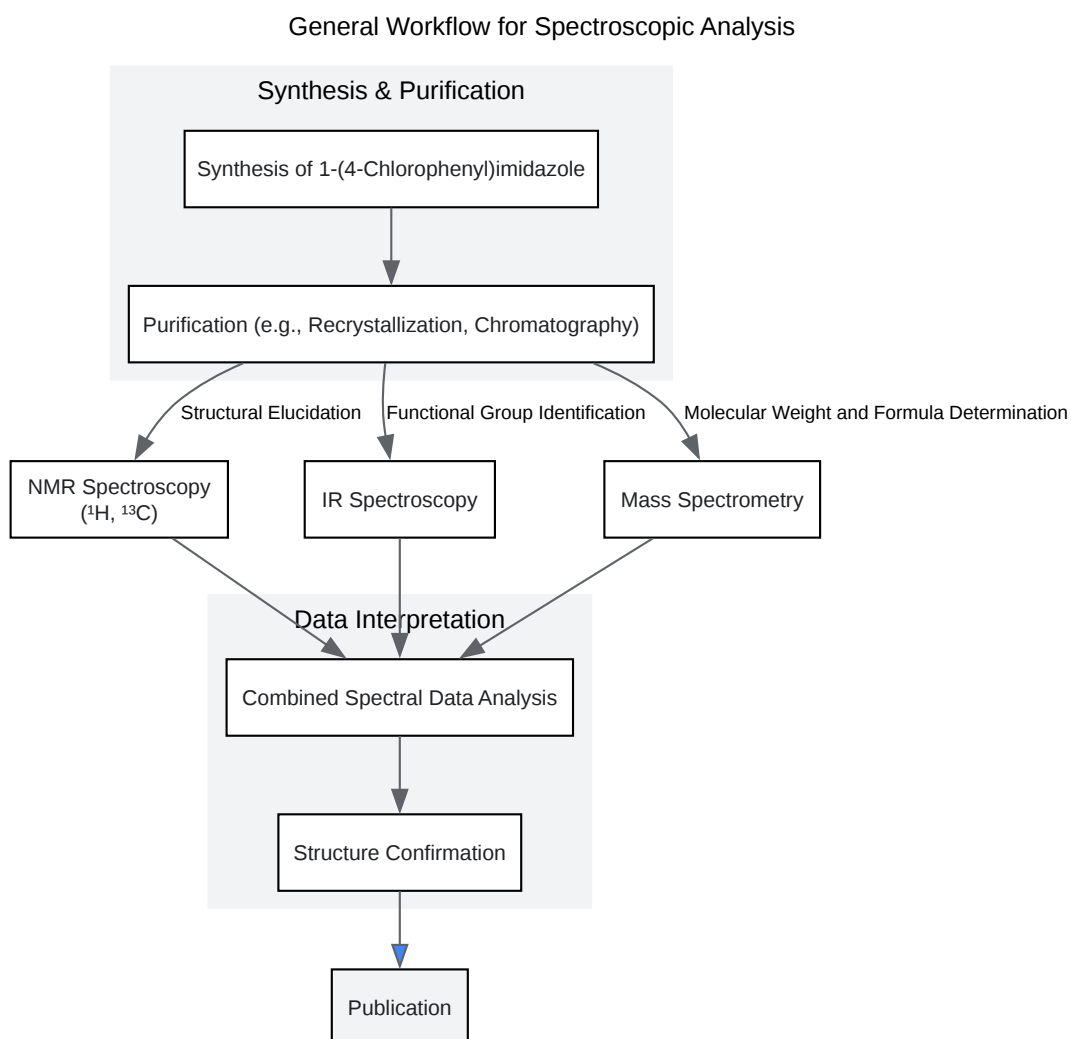
Mass Spectrometry (Electron Ionization)

A standard procedure for obtaining an electron ionization mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in a high-vacuum source. This causes the molecules to ionize and fragment.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio. The presence of a chlorine atom is readily identified by the characteristic M^+ and $M+2$ isotopic peaks with an approximate 3:1 intensity ratio.[8]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like **1-(4-Chlorophenyl)imidazole**.



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General workflow for the synthesis and spectroscopic characterization of an organic compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Chlorophenyl)imidazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1196904/docs#spectroscopic-profile-of-1-4-chlorophenyl-imidazole-a-technical-guide\]](https://www.benchchem.com/product/b1196904/docs#spectroscopic-profile-of-1-4-chlorophenyl-imidazole-a-technical-guide)

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